molecular formula C13H10Br2N2 B3336559 N,N'-bis-(4-Bromophenyl)formamidine CAS No. 30881-03-9

N,N'-bis-(4-Bromophenyl)formamidine

Cat. No.: B3336559
CAS No.: 30881-03-9
M. Wt: 354.04 g/mol
InChI Key: FGWNTBFNMMUVPO-UHFFFAOYSA-N
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Description

N,N’-bis-(4-Bromophenyl)formamidine is an organic compound with the molecular formula C13H10Br2N2 and a molecular weight of 354.046 g/mol . This compound is characterized by the presence of two bromophenyl groups attached to a formamidine moiety. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis-(4-Bromophenyl)formamidine can be synthesized through the reaction of 4-bromoaniline with ethyl orthoformate in the presence of a catalyst. One efficient method involves using sulfonated rice husk ash as a solid acid catalyst . The reaction typically proceeds under mild conditions, with the catalyst promoting the formation of the formamidine linkage.

Industrial Production Methods

While specific industrial production methods for N,N’-bis-(4-Bromophenyl)formamidine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis-(4-Bromophenyl)formamidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The formamidine moiety can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the aid of a base.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the formamidine moiety.

Scientific Research Applications

N,N’-bis-(4-Bromophenyl)formamidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis-(4-Bromophenyl)formamidine involves its interaction with various molecular targets. The bromophenyl groups can participate in electrophilic aromatic substitution reactions, while the formamidine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis-(4-Chlorophenyl)formamidine
  • N,N’-bis-(4-Fluorophenyl)formamidine
  • N,N’-bis-(4-Methylphenyl)formamidine

Uniqueness

N,N’-bis-(4-Bromophenyl)formamidine is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atoms make it more suitable for certain substitution reactions and can influence its biological activity differently.

Properties

IUPAC Name

N,N'-bis(4-bromophenyl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWNTBFNMMUVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=NC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335547
Record name N,N'-bis-(4-Bromophenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30881-03-9
Record name N,N'-bis-(4-Bromophenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(4-BROMOPHENYL)FORMAMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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